Cas no 1227601-06-0 (3,5-Bis(2-fluorophenyl)pyridine-4-acetonitrile)

3,5-Bis(2-fluorophenyl)pyridine-4-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 3,5-bis(2-fluorophenyl)pyridine-4-acetonitrile
- 3,5-Bis(2-fluorophenyl)pyridine-4-acetonitrile
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- Inchi: 1S/C19H12F2N2/c20-18-7-3-1-5-14(18)16-11-23-12-17(13(16)9-10-22)15-6-2-4-8-19(15)21/h1-8,11-12H,9H2
- InChI Key: HYKJSVPJLVBOHR-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C1C=NC=C(C2C=CC=CC=2F)C=1CC#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 402
- Topological Polar Surface Area: 36.7
- XLogP3: 4
3,5-Bis(2-fluorophenyl)pyridine-4-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026000321-1g |
3,5-Bis(2-fluorophenyl)pyridine-4-acetonitrile |
1227601-06-0 | 97% | 1g |
$1831.20 | 2023-09-03 | |
Alichem | A026000321-250mg |
3,5-Bis(2-fluorophenyl)pyridine-4-acetonitrile |
1227601-06-0 | 97% | 250mg |
$646.00 | 2023-09-03 | |
Alichem | A026000321-500mg |
3,5-Bis(2-fluorophenyl)pyridine-4-acetonitrile |
1227601-06-0 | 97% | 500mg |
$980.00 | 2023-09-03 |
3,5-Bis(2-fluorophenyl)pyridine-4-acetonitrile Related Literature
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Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
Additional information on 3,5-Bis(2-fluorophenyl)pyridine-4-acetonitrile
3,5-Bis(2-Fluorophenyl)Pyridine-4-Acetonitrile: A Comprehensive Overview
3,5-Bis(2-fluorophenyl)pyridine-4-acetonitrile, identified by the CAS registry number CAS No. 1227601-06-0, is a highly specialized organic compound with significant applications in the field of organic synthesis and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical systems. The molecule consists of a pyridine ring substituted with two fluorophenyl groups at the 3 and 5 positions, along with an acetonitrile group at the 4 position. This combination of functional groups imparts distinctive electronic and steric properties, making it a valuable component in various chemical reactions and material designs.
The synthesis of 3,5-Bis(2-fluorophenyl)pyridine-4-acetonitrile involves a series of carefully orchestrated organic reactions. The starting material typically begins with a pyridine derivative, which undergoes substitution reactions to introduce the fluorophenyl groups at specific positions. The acetonitrile group is then introduced through a nitrile functionalization process, ensuring precise control over the molecular architecture. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have significantly improved the efficiency and selectivity of these synthetic pathways.
The structural features of this compound make it particularly suitable for applications in pharmaceutical research. The fluorophenyl groups contribute to increased lipophilicity, enhancing the compound's ability to cross biological membranes. This property is advantageous in drug design, where membrane permeability is a critical factor for bioavailability. Additionally, the pyridine ring provides a rigid framework that can be further modified to introduce bioactive moieties, enabling the development of novel therapeutic agents.
In the realm of materials science, 3,5-Bis(2-fluorophenyl)pyridine-4-acetonitrile has been explored as a building block for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The acetonitrile group acts as a coordinating ligand, facilitating interactions with metal ions and contributing to the formation of stable and porous structures. Recent studies have demonstrated its potential in gas storage applications due to its ability to form highly ordered frameworks with tunable pore sizes.
The electronic properties of this compound also make it a promising candidate for optoelectronic applications. The conjugated system within the molecule enables efficient charge transport, which is essential for devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have investigated its use as an electron transport layer in OLEDs, where its high electron mobility contributes to improved device performance.
From an environmental perspective, the synthesis and application of 3,5-Bis(2-fluorophenyl)pyridine-4-acetonitrile are designed to minimize ecological impact. Green chemistry principles are increasingly being incorporated into its production processes, including the use of recyclable catalysts and solvent systems that reduce waste generation. These efforts align with global sustainability goals while maintaining high standards of chemical performance.
In conclusion, 3,5-Bis(2-fluorophenyl)pyridine-4-acetonitrile, CAS No. 1227601-06-0 represents a versatile compound with diverse applications across multiple scientific domains. Its unique structure enables innovative solutions in drug discovery, materials science, and optoelectronics while adhering to environmentally responsible practices. As research continues to uncover new possibilities for this compound, its role in advancing cutting-edge technologies is expected to grow significantly.
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